But-3-enehydrazide

Description

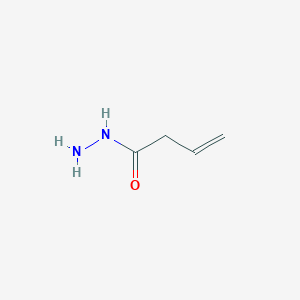

But-3-enehydrazide is a hydrazide derivative characterized by a hydrazine group (-NH-NH₂) attached to a but-3-enoic acid backbone. Hydrazides, in general, are synthesized by replacing the hydroxyl group of a carboxylic acid with a hydrazine moiety, resulting in compounds with diverse chemical and biological properties.

Properties

CAS No. |

114578-36-8 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

but-3-enehydrazide |

InChI |

InChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2H,1,3,5H2,(H,6,7) |

InChI Key |

WFKVRCILUKAVTF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-enehydrazide can be synthesized through several methods. One common approach involves the reaction of but-3-enoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

CH2=CHCH2COCl+NH2NH2→CH2=CHCH2CONHNH2+HCl

This reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis

Chemical Reactions Analysis

Types of Reactions

But-3-enehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield but-3-enoic acid derivatives, while reduction can produce but-3-enylamine derivatives.

Scientific Research Applications

But-3-enehydrazide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of but-3-enehydrazide and its derivatives involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hydrazides allows for meaningful comparisons with But-3-enehydrazide. Below is an analysis of key analogues, emphasizing their structural features, synthesis, and applications.

1-(2’-Hydroxy-3’-Methoxybenzylidene)Carbonohydrazide

- Structure : Features a carbohydrazide backbone substituted with a 2-hydroxy-3-methoxybenzylidene group.

- Synthesis : Prepared by condensing 2-hydroxy-3-methoxybenzaldehyde with carbohydrazide .

- Properties: Exhibits antioxidant activity, with radical scavenging efficacy attributed to the phenolic and methoxy substituents .

- Comparison : Unlike this compound, this compound’s aromatic substituents enhance its redox activity, making it more suited for antioxidant applications .

Benzohydrazide Derivatives (e.g., N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide)

- Structure : Benzohydrazide core modified with fluoropyridyl or other aromatic groups.

- Synthesis : Derived from benzohydrazide and substituted aldehydes (e.g., 3-fluoropyridine-2-carboxaldehyde) .

- Properties: Known for catalytic and biological activities, including antimicrobial effects. Coordination with metal ions enhances catalytic properties .

- Comparison : The aromaticity of benzohydrazides contrasts with the aliphatic but-3-ene chain, influencing solubility and metal-binding capacity .

4-Chloro-Butyric Acid Hydrazide Derivatives

- Structure : Chlorinated butyric acid hydrazide with triazinyl substituents (e.g., 2-(5-(4-chlorophenyl)-3-as-triazinyl)hydrazide) .

- Synthesis : Likely involves chlorination of butyric acid followed by hydrazide functionalization.

- Comparison : The chloro and triazinyl groups introduce electronegativity and steric bulk, differentiating reactivity from this compound’s unsaturated chain .

3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-Chloropyridazine

- Structure : Pyridazine ring with a butan-2-ylidene hydrazinyl substituent and chlorine atom .

- Synthesis : Formed via hydrazone linkage between pyridazine derivatives and butan-2-one.

- Properties : Crystallographic data (e.g., bond angles and torsional parameters) suggest conformational rigidity, useful in materials science .

- Comparison : The heterocyclic pyridazine core provides π-π stacking interactions absent in this compound .

Comparative Data Table

Research Implications and Limitations

In contrast, aromatic and heterocyclic hydrazides dominate pharmacological research due to enhanced bioactivity .

Biological Activity

But-3-enehydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's synthesis, biological properties, and potential applications in pharmacology, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of hydrazine with suitable carbonyl compounds. The general synthetic pathway includes:

- Starting Materials : But-3-enoyl chloride or but-3-enal.

- Reagents : Hydrazine hydrate.

- Conditions : The reaction is typically carried out under reflux conditions in an organic solvent.

The reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focused on various hydrazide derivatives showed that compounds similar to this compound displayed potent effects against a range of bacterial strains. The structure–activity relationship (SAR) analysis suggested that the presence of specific functional groups enhances antimicrobial efficacy.

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Benzylidene derivative | 16 µg/mL |

| Control (Ampicillin) | 8 µg/mL |

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, a recent study evaluated its effects on HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cells, revealing IC50 values indicative of its potential as an anti-cancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 10 |

| HCT116 | 15 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Molecular Interactions : Molecular docking studies have shown that this compound can bind effectively to target proteins involved in disease processes.

Case Studies

- Antimicrobial Efficacy : A study published in the Asian Journal of Pharmaceutical and Clinical Research highlighted the synthesis and antimicrobial evaluation of hydrazide derivatives, including this compound, showing promising results against Gram-positive and Gram-negative bacteria .

- Cancer Cell Studies : Research conducted on the cytotoxic effects of hydrazides indicated that this compound significantly reduced cell viability in HepG2 and HCT116 cell lines, suggesting its potential as a lead compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.